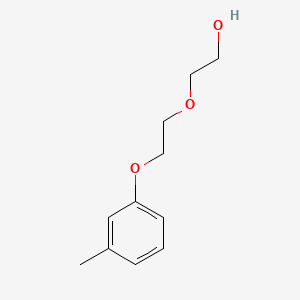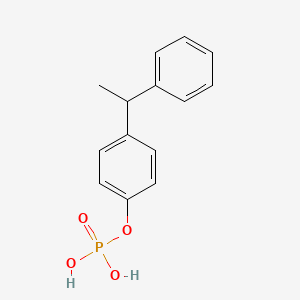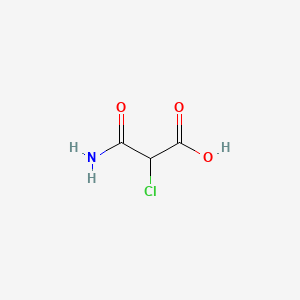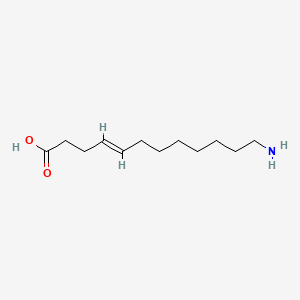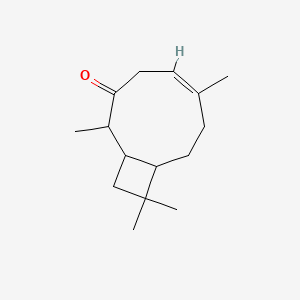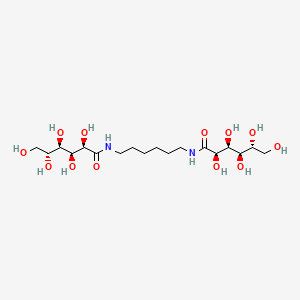
N,N'-Hexane-1,6-diylbis-D-gluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis-D-gluconamide typically involves the reaction of D-gluconamide with hexane-1,6-diamine under controlled conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C . The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Hexane-1,6-diylbis-D-gluconamide may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield . The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexane-1,6-diylbis-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N’-Hexane-1,6-diylbis-D-gluconamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-Hexane-1,6-diylbis-D-gluconamide exerts its effects involves its interaction with specific molecular targets and pathways . For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N’-Hexane-1,6-diylbis-D-gluconamide can be compared with other similar compounds, such as:
N,N’-Hexane-1,6-diylbis-D-gluconamide analogs: These compounds have similar structures but may differ in the length of the linker or the nature of the functional groups.
D-Gluconamide derivatives: These compounds contain the D-gluconamide moiety but may have different linkers or additional functional groups.
The uniqueness of N,N’-Hexane-1,6-diylbis-D-gluconamide lies in its specific structure, which imparts distinct chemical and physical properties . This makes it suitable for a wide range of applications that may not be achievable with other similar compounds .
Properties
CAS No. |
78841-03-9 |
|---|---|
Molecular Formula |
C18H36N2O12 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[6-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexyl]hexanamide |
InChI |
InChI=1S/C18H36N2O12/c21-7-9(23)11(25)13(27)15(29)17(31)19-5-3-1-2-4-6-20-18(32)16(30)14(28)12(26)10(24)8-22/h9-16,21-30H,1-8H2,(H,19,31)(H,20,32)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1 |
InChI Key |
LSKTUJWYWKWXJP-KJCFRMDSSA-N |
Isomeric SMILES |
C(CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




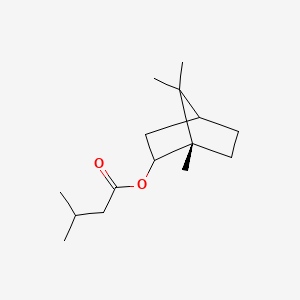
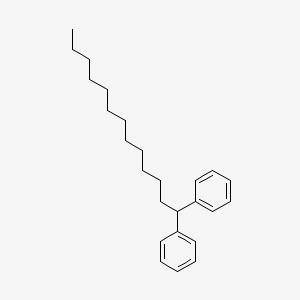

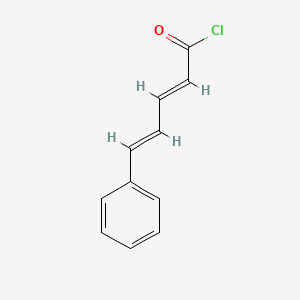
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)

